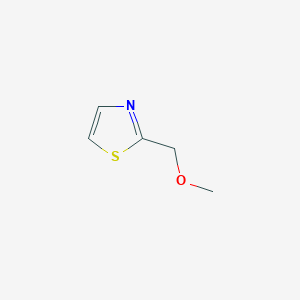![molecular formula C16H18BrN5 B140186 3-(3-Bromobenzyl)-1-Tert-Butyl-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine CAS No. 956025-99-3](/img/structure/B140186.png)
3-(3-Bromobenzyl)-1-Tert-Butyl-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine
Übersicht
Beschreibung
3BrB-PP1 ist ein Mitglied der Klasse der Pyrazolopyrimidine, genauer gesagt Pyrazolo[3,4-d]pyrimidin-4-amin, das zusätzliche tert-Butyl- und 3-Brombenzyl-Substituenten an den Positionen 1 bzw. 3 trägt . Es ist ein ATP-kompetitiver Inhibitor von CDPK1 und AKT-Kinase . Diese Verbindung zeigt eine spezifische inhibitorische Aktivität gegenüber Proteinkinasen mit Mutationen in der ATP-Bindungstasche, insbesondere die Mutation von Thr97 innerhalb der ATP-Bindungstasche von Sty1 .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung organischer Lösungsmittel und Katalysatoren, um die Substitutionsreaktionen zu erleichtern.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für 3BrB-PP1 sind nicht umfassend dokumentiert.
Wirkmechanismus
Target of Action
3BrB-PP1, also known as 3-(3-Bromobenzyl)-1-Tert-Butyl-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine, is an ATP-competitive inhibitor . Its primary targets are CDPK1 and AKT kinase . These kinases play crucial roles in various cellular processes, including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .
Mode of Action
3BrB-PP1 operates by competitively inhibiting ATP . It specifically inhibits the activity of protein kinases with mutations in the ATP-binding pocket . This interaction results in the inhibition of the kinase activity, thereby affecting the phosphorylation process essential for the activation of downstream proteins .
Biochemical Pathways
The inhibition of CDPK1 and AKT kinase by 3BrB-PP1 affects multiple biochemical pathways. AKT kinase, for instance, is a central node in the cell signaling pathway, and its inhibition can affect processes like cell cycle progression, apoptosis, and cell growth .
Result of Action
The molecular effect of 3BrB-PP1 involves the inhibition of kinase activity, which subsequently affects the phosphorylation of downstream proteins . On a cellular level, this can lead to changes in various cellular processes controlled by these kinases, such as cell growth and survival .
Biochemische Analyse
Biochemical Properties
3-[(3-bromophenyl)methyl]-1-tert-butylpyrazolo[3,4-d]pyrimidin-4-amine interacts with enzymes such as CDPK1 and AKT kinase . These interactions are ATP-competitive, meaning that the compound competes with ATP for binding to these enzymes .
Cellular Effects
The compound’s effects on cells are largely due to its inhibition of CDPK1 and AKT kinase . By inhibiting these enzymes, it can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
3-[(3-bromophenyl)methyl]-1-tert-butylpyrazolo[3,4-d]pyrimidin-4-amine exerts its effects at the molecular level through its binding interactions with CDPK1 and AKT kinase . As an ATP-competitive inhibitor, it binds to the ATP-binding site of these enzymes, preventing ATP from binding and thus inhibiting the enzymes’ activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the substitution reactions.
Industrial Production Methods
Industrial production methods for 3BrB-PP1 are not widely documented.
Analyse Chemischer Reaktionen
Arten von Reaktionen
3BrB-PP1 unterliegt verschiedenen chemischen Reaktionen, einschließlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver Substituenten . Es ist auch an Phosphorylierungsreaktionen beteiligt, da es als ATP-kompetitiver Inhibitor wirkt .
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die bei der Synthese und den Reaktionen von 3BrB-PP1 verwendet werden, sind organische Lösungsmittel wie Dimethylsulfoxid (DMSO), Katalysatoren und andere organische Verbindungen, die Substitutions- und Phosphorylierungsreaktionen erleichtern .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus den Reaktionen mit 3BrB-PP1 gebildet werden, sind typischerweise phosphorylierte Proteine, da die Verbindung Proteinkinasen durch Konkurrenz mit ATP hemmt .
Wissenschaftliche Forschungsanwendungen
3BrB-PP1 hat mehrere wissenschaftliche Forschungsanwendungen:
Industrie: Die Verbindung wird bei der Entwicklung von Kinase-Inhibitoren für pharmazeutische Anwendungen eingesetzt.
Wirkmechanismus
3BrB-PP1 übt seine Wirkungen aus, indem es als ATP-kompetitiver Inhibitor von Proteinkinasen wirkt . Es zielt speziell auf die ATP-Bindungstasche von Kinasen mit Mutationen ab, wie z. B. die Thr97-Mutation in Sty1 . Durch die Konkurrenz mit ATP hemmt 3BrB-PP1 die Phosphorylierungsaktivität dieser Kinasen und beeinflusst so nachgeschaltete Signalwege .
Wissenschaftliche Forschungsanwendungen
3BrB-PP1 has several scientific research applications:
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Einzigartigkeit
3BrB-PP1 ist aufgrund seiner spezifischen inhibitorischen Aktivität gegenüber Proteinkinasen mit Mutationen in der ATP-Bindungstasche einzigartig . Diese Spezifität macht es zu einem wertvollen Werkzeug für die Untersuchung der Rolle dieser Kinasen in verschiedenen biologischen Prozessen und Krankheiten .
Eigenschaften
IUPAC Name |
3-[(3-bromophenyl)methyl]-1-tert-butylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN5/c1-16(2,3)22-15-13(14(18)19-9-20-15)12(21-22)8-10-5-4-6-11(17)7-10/h4-7,9H,8H2,1-3H3,(H2,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTICVONBLRGQJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=NC=NC(=C2C(=N1)CC3=CC(=CC=C3)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40647751 | |
| Record name | 3-[(3-Bromophenyl)methyl]-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40647751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956025-99-3 | |
| Record name | 3-[(3-Bromophenyl)methyl]-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40647751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3BrB-PP1 affect Toxoplasma gondii and what are the potential downstream effects?
A1: While the exact mechanism of action remains under investigation, research suggests that 3BrB-PP1, a protein kinase inhibitor analog, exhibits bradyzoite-inducing effects in Toxoplasma gondii. [] Bradyzoites are the slow-growing, encysted form of the parasite, responsible for chronic toxoplasmosis in humans. This differentiation process is crucial for the parasite's survival within the host.
Q2: Can you elaborate on the research methods employed to study the impact of 3BrB-PP1 on Toxoplasma gondii?
A2: Researchers utilized a novel high-throughput screening system employing a reporter parasite, PLK/DLUC_1C9, engineered to express firefly luciferase under the control of the bradyzoite-specific BAG1 promoter. [] This system enabled the rapid and sensitive detection of bradyzoite differentiation in response to 3BrB-PP1 and other compounds. This approach, coupled with potential structural studies like the one hinting at TgCDPK1 interaction, [] facilitates a deeper understanding of the compound's influence on Toxoplasma gondii at a molecular level.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





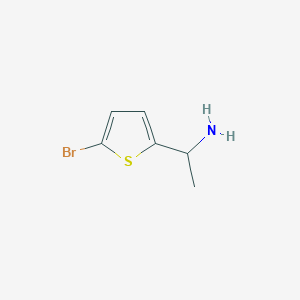

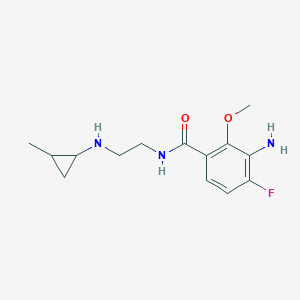


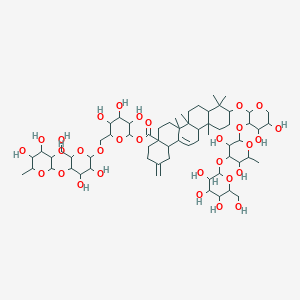
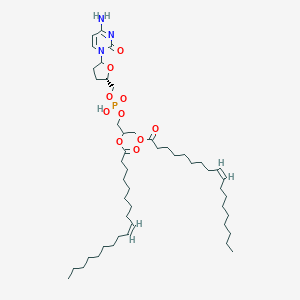

![7-Methoxy-4-(pyridin-3-yl)-6-[2-(quinolin-2-yl)ethoxy]quinazoline](/img/structure/B140134.png)
![7-methyl-5-nitrobenzo[d]thiazol-2(3H)-one](/img/structure/B140135.png)
